Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester
Description
Phosphinic acid derivatives are critical in industrial and pharmaceutical applications due to their stability and tunable reactivity. The compound Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester features a phosphinic acid core with dibutyl substituents and a fluorinated aromatic ester group. Its structure combines hydrophobic alkyl chains with electron-withdrawing heptafluorobutyl groups, making it suitable for flame retardants, surfactants, or specialty polymers.
Properties
CAS No. |
7526-47-8 |
|---|---|
Molecular Formula |
C18H24F7O2P |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-dibutylphosphoryloxy-4-(2,2,3,3,4,4,4-heptafluorobutyl)benzene |
InChI |
InChI=1S/C18H24F7O2P/c1-3-5-11-28(26,12-6-4-2)27-15-9-7-14(8-10-15)13-16(19,20)17(21,22)18(23,24)25/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
UKLAQVBZLGYWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)CC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester typically involves the esterification of phosphinic acid with dibutyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester involves its interaction with molecular targets through its phosphinic acid and ester groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various chemical and biological pathways. The presence of the heptafluorobutyl group enhances the compound’s lipophilicity and stability, affecting its overall reactivity and interactions .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Diphenyl vs. Dibutyl Substituents: The diphenyl analog (CAS 55776-72-2) has a higher molecular weight (400.05 Da) compared to the hypothetical dibutyl variant. The dibutyl groups likely enhance solubility in nonpolar solvents, whereas phenyl groups increase aromatic interactions .
- Phosphoramidic vs.
- Ester Backbone : Phthalic/terephthalic acid esters (e.g., CAS 114-812-3) lack phosphorus but share the heptafluorobutyl group. Their lower molecular weights (252.20 Da) suggest reduced thermal stability compared to phosphinic acid derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound (Dibutyl) | Diphenyl Analog (CAS 55776-72-2) | Terephthalic Ester (CAS 120-703-7) |
|---|---|---|---|
| Hydrogen Bond Acceptors | ~9 (estimated) | 9 | N/A |
| Rotatable Bonds | ~6 (estimated) | 6 | N/A |
| LogP (XLogP/Experimental) | ~5 | 5 | 3.85 |
| Hydrophobicity | High | High | Moderate |
Key Findings :
- Lipophilicity : The target compound’s estimated XLogP (~5) exceeds that of terephthalic acid esters (LogP 3.85), indicating superior lipid solubility. This aligns with the strong electron-withdrawing effect of heptafluorobutyl groups, which reduce polarity .
- Molecular Flexibility : Both the dibutyl and diphenyl analogs exhibit 6 rotatable bonds, suggesting similar conformational flexibility despite differing substituents .
Functional Group Impact on Performance
- Fluorinated Esters : The heptafluorobutyl group in all analogs enhances chemical resistance and thermal stability. For example, fluorinated phthalates (CAS 114-812-3) are used in high-temperature lubricants, while phosphinic acid derivatives may serve as flame retardants due to phosphorus-fluorine synergism .
- Phosphorus Core: Phosphinic acid derivatives offer superior flame-retardant efficiency over non-phosphorus esters. The diphenyl analog (CAS 55776-72-2) has demonstrated efficacy in suppressing combustion via radical scavenging, a trait likely shared by the dibutyl variant .
Biological Activity
Phosphinic acid derivatives, particularly those with various substituents, have garnered interest due to their diverse biological activities. This article focuses on the compound Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester , examining its biological activity through available research findings.
Chemical Structure and Properties
The compound is characterized by a phosphinic acid core esterified with dibutyl groups and a phenyl ring substituted with a heptafluorobutyl group. This unique structure may influence its interaction with biological systems and its pharmacological properties.
Biological Activity Overview
Research indicates that phosphinic acids exhibit a range of biological activities including anti-cancer properties, antimicrobial effects, and potential neuroprotective actions. The following sections detail specific findings related to the biological activity of this compound.
1. Antineoplastic Potential
A study evaluating the anti-neoplastic properties of phosphinic acid derivatives highlighted the potential of similar compounds in targeting cancer cells. While specific data on dibutyl phosphinic acid ester is limited, related compounds demonstrated significant cytotoxicity against osteosarcoma cell lines (SAOS-2) with viability dropping to 55% under treatment conditions . This suggests that phosphinic acid derivatives may serve as promising candidates for cancer therapy.
| Compound | Cell Line | Viability (%) | Mechanism |
|---|---|---|---|
| 2-carboxyethylphenylphosphinic acid | SAOS-2 | 55% | Induction of apoptosis |
| Dibutyl phosphinic acid ester (hypothetical) | SAOS-2 | TBD | TBD |
2. Antimicrobial Activity
Phosphinic acids have also been studied for their antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains. Although specific studies on dibutyl phosphinic acid ester are sparse, the structural similarities suggest potential efficacy against pathogens.
3. Neuroprotective Effects
Some phosphinic acid derivatives have been reported to exhibit neuroprotective effects in preclinical models. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Further investigation into the dibutyl ester could reveal similar properties.
Case Studies and Research Findings
Case Study: Antineoplastic Activity Assessment
In a comparative study involving several phosphonic and phosphinic acids, researchers utilized in vitro assays to evaluate cell viability and morphological changes in human keratinocyte (HaCaT) and osteosarcoma (SAOS-2) cell lines. The results indicated that certain phosphinic acids had a favorable biosafety profile while also exhibiting significant anti-cancer activity .
Research Findings Summary:
- Cell Viability : The newly developed compounds showed good biocompatibility with HaCaT cells (77% viability at 5 mM concentration).
- Gene Expression Modulation : Notable downregulation of Bid gene associated with apoptosis was observed in treated SAOS-2 cells.
- Safety Profile : The compounds exhibited no significant morphological alterations in non-cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
